

Technical Support Center: Ro 67-7476 and GIRK Channel Modulation

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Compound of Interest		
Compound Name:	Ro 67-7476	
Cat. No.:	B1680702	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the mGluR1 positive allosteric modulator (PAM), **Ro 67-7476**, and its potential off-target effects on G protein-gated inwardly rectifying potassium (GIRK) channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Ro 67-7476**?

Ro 67-7476 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). It enhances the receptor's response to the endogenous agonist, glutamate, by binding to an allosteric site distinct from the glutamate binding site. This potentiation of mGluR1 signaling can influence synaptic plasticity, learning, and memory.

Q2: Does **Ro 67-7476** have any known off-target effects?

Yes. At higher concentrations, **Ro 67-7476** has been observed to directly block G protein-gated inwardly rectifying potassium (GIRK) channels. This is a critical consideration for researchers using this compound to probe mGluR1 function, as unintended GIRK channel blockade can confound experimental results.

Q3: What is the potency of **Ro 67-7476** for GIRK channel blockade?



Direct measurement of an IC50 value for GIRK channel blockade by **Ro 67-7476** is not readily available in the published literature. However, one study reported that at a concentration of 10 μ M, **Ro 67-7476** directly blocked GIRK channels to 67 ± 2% of the control level.

Q4: Is the activity of Ro 67-7476 species-dependent?

Yes. It is important to note that **Ro 67-7476** is a potent PAM for the rat mGluR1 receptor but displays no activity at the human mGluR1 receptor. This species specificity is a crucial factor to consider when designing experiments and interpreting data.

Q5: How are GIRK channels typically modulated by mGluR1 activation?

mGluR1 is a Gq-coupled receptor. Canonical Gq signaling involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway primarily modulates intracellular calcium levels. However, mGluR1 can also couple to Gi/o proteins, which can, in turn, modulate GIRK channel activity. The βγ subunits of the activated Gi/o protein can directly bind to and activate GIRK channels, leading to membrane hyperpolarization.

Quantitative Data Summary

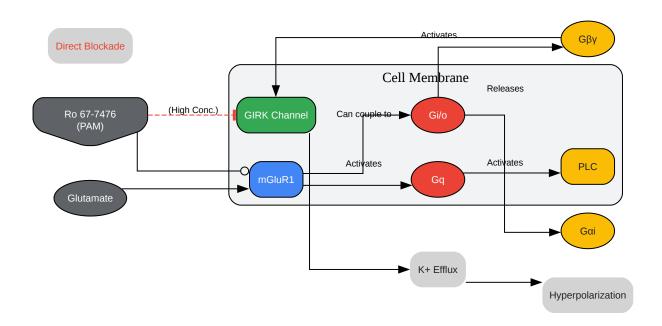
The following table summarizes the known quantitative data for **Ro 67-7476**'s effect on GIRK channels.

Parameter	Value	Species/Cell Line	Notes
GIRK Channel Blockade	67 ± 2% inhibition	Rat / HEK293 cells	Measured at a concentration of 10 μM.

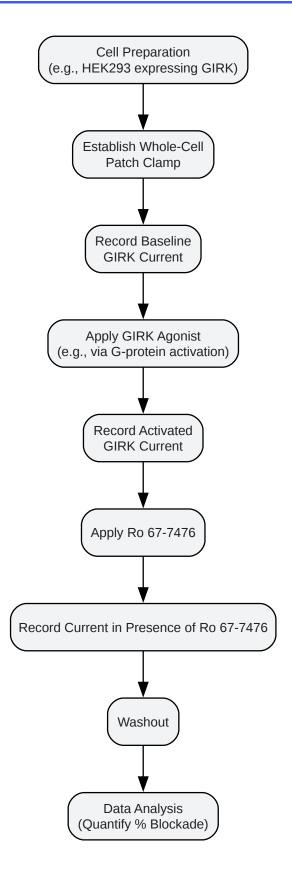
Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway and a general experimental workflow for investigating the effects of **Ro 67-7476** on GIRK channels.









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